4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE
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Overview
Description
4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE is an organic compound characterized by a cyclohexanone ring substituted with a 3-methylbutylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE is through the Wittig reaction. This reaction involves the use of a phosphorus ylide, which reacts with an aldehyde or ketone to form an alkene. The general procedure includes dissolving the aldehyde in dichloromethane, adding the ylide, and stirring the mixture at room temperature. The reaction typically yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of this process.
Chemical Reactions Analysis
Types of Reactions
4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the 3-methylbutylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexanones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylbutylidene)-3kPZS: A bile salt derivative with similar structural features.
2,2,4,4-Tetramethyl-6-(3-methylbutylidene)-1,3,5-cyclohexanetrione: Another compound with a similar alkylidene group.
Uniqueness
4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-(3-methylbutylidene)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-9(2)3-4-10-5-7-11(12)8-6-10/h4,9H,3,5-8H2,1-2H3 |
InChI Key |
CXZGOWXDTMHMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=C1CCC(=O)CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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